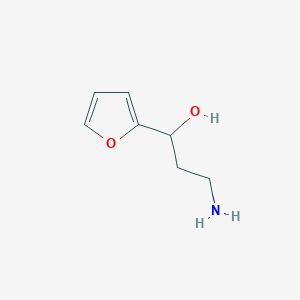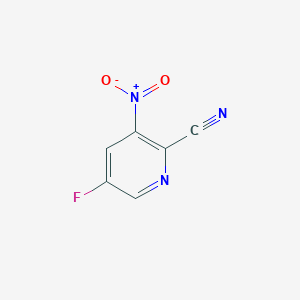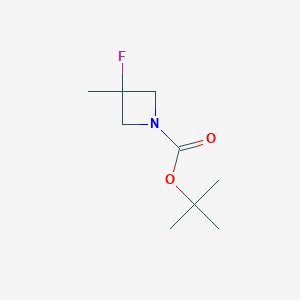
Chlorure de benzofurane-6-sulfonyle
Vue d'ensemble
Description
Benzofuran-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO3S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of Benzofuran-6-sulfonyl chloride consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Benzofuran derivatives have been used in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis
The average mass of Benzofuran-6-sulfonyl chloride is 216.641 Da, and its monoisotopic mass is 215.964798 Da .Applications De Recherche Scientifique
Synthèse de dérivés de benzofurane
Le chlorure de benzofurane-6-sulfonyle est utilisé comme matière première ou intermédiaire dans la synthèse de divers dérivés de benzofurane. Ces dérivés ont des applications diverses allant des produits pharmaceutiques à la science des matériaux en raison de leurs propriétés chimiques uniques .
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés de benzofurane sont explorés pour leurs effets thérapeutiques potentiels. Le this compound peut être utilisé pour synthétiser des composés qui sont étudiés pour leurs activités biologiques .
Science des matériaux
Le groupe sulfonyle dans le this compound peut être utilisé pour introduire des groupes sulfonate dans les polymères, ce qui peut améliorer les propriétés des matériaux telles que la stabilité thermique et la solubilité .
Catalyse
Les dérivés de benzofurane peuvent agir comme ligands dans les systèmes catalytiques. Le groupe sulfonyle peut être utilisé pour attacher ces ligands à des centres métalliques, facilitant diverses réactions catalytiques .
Diodes électroluminescentes organiques (OLED)
Dans le domaine de l'électronique, les dérivés de benzofurane sont étudiés pour une utilisation dans les OLED. Le groupe sulfonyle pourrait potentiellement améliorer les propriétés de transport d'électrons de ces matériaux .
Recherche agrochimique
Les dérivés de benzofurane sont également étudiés pour leur utilisation dans les produits agrochimiques. La partie sulfonyle pourrait être utilisée pour synthétiser des composés ayant une activité potentielle pesticide ou herbicide .
Mécanisme D'action
Target of Action
Benzofuran-6-sulfonyl chloride, like other benzofuran compounds, has been shown to have strong biological activities . The primary targets of benzofuran compounds are often associated with their biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, interact with their targets to induce changes that result in their biological activities . For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .
Result of Action
Some benzofuran compounds have been found to have significant cell growth inhibitory effects . For instance, one benzofuran compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Action Environment
The synthesis of benzofuran compounds often involves complex reactions . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This suggests that the synthesis and stability of Benzofuran-6-sulfonyl chloride could potentially be influenced by environmental factors such as temperature and light.
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects. They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Propriétés
IUPAC Name |
1-benzofuran-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJLHODUUQROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



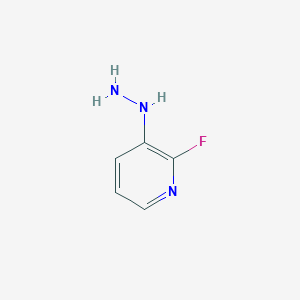
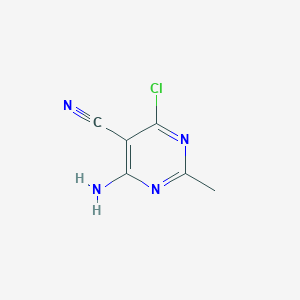
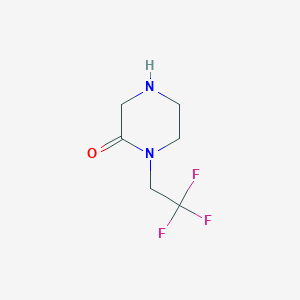
![1-Azaspiro[3.4]octane](/img/structure/B1527010.png)
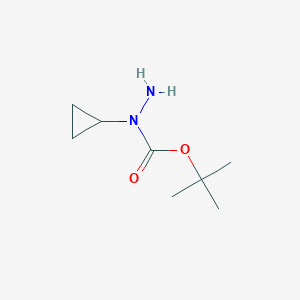
![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)
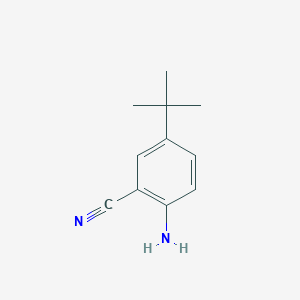

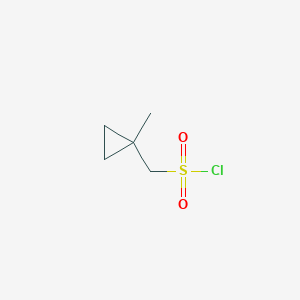
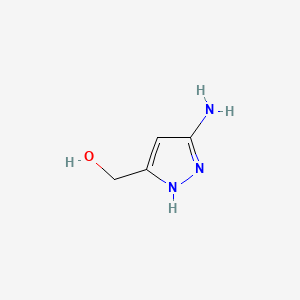
![6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1527023.png)
